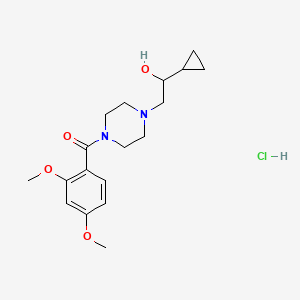
(4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)(2,4-dimethoxyphenyl)methanone hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)(2,4-dimethoxyphenyl)methanone hydrochloride is a useful research compound. Its molecular formula is C18H27ClN2O4 and its molecular weight is 370.87. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticancer and Antituberculosis Studies
A study detailed the synthesis and evaluation of piperazine derivatives, including those structurally similar to the compound , for their anticancer and antituberculosis properties. Notably, certain derivatives exhibited significant activity against both tuberculosis bacteria and human breast cancer cells, suggesting potential therapeutic applications for these compounds in treating both infectious diseases and cancer (S. Mallikarjuna, Basawaraj Padmashali, & C. Sandeep, 2014).
Molecular Interactions and Antagonist Activities
Another research focused on the molecular interactions of a cannabinoid receptor antagonist, highlighting the importance of piperazine derivatives in understanding receptor-ligand interactions and developing new pharmacological agents. This study provides a foundation for designing drugs with specific receptor affinities, potentially including the modulation of cannabinoid receptors (J. Shim et al., 2002).
Synthesis and Therapeutic Potential
Research on the synthesis of piperazinyl methanones with potential therapeutic applications, such as inhibitors of α-glucosidase, indicates the chemical versatility and potential medicinal value of these compounds. Some derivatives showed considerable inhibitory activity, suggesting a pathway for developing new treatments for conditions like diabetes (Muhammad Athar Abbasi et al., 2019).
Antitubercular Activities Optimization
A study on the optimization of antitubercular activities in cyclopropyl methanols, structurally related to the query compound, revealed several compounds with significant activity against Mycobacterium tuberculosis. This research underlines the potential of these derivatives in treating tuberculosis, particularly strains resistant to conventional drugs (S. S. Bisht et al., 2010).
HIV Entry Inhibition
Research on 873140, a potent allosteric noncompetitive antagonist of the CCR5 receptor, showcases the potential of certain piperazine derivatives in inhibiting HIV entry. The detailed mechanism of action provides insights into the development of new HIV therapies (C. Watson et al., 2005).
Eigenschaften
IUPAC Name |
[4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl]-(2,4-dimethoxyphenyl)methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4.ClH/c1-23-14-5-6-15(17(11-14)24-2)18(22)20-9-7-19(8-10-20)12-16(21)13-3-4-13;/h5-6,11,13,16,21H,3-4,7-10,12H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFUZQZLXSDWZLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)N2CCN(CC2)CC(C3CC3)O)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

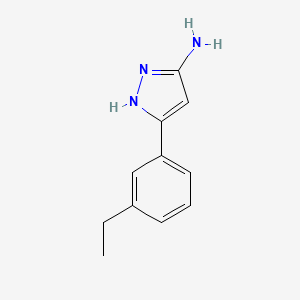
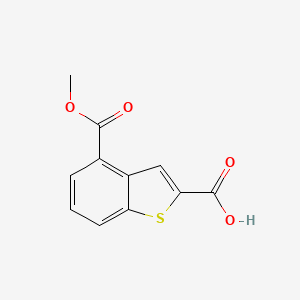
![Ethyl 2-[5,7-dimethyl-2-(5-nitrofuran-2-carbonyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2918763.png)

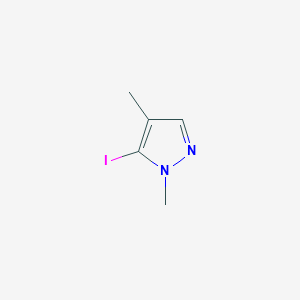
![4,7,8-Trimethyl-2-(3-oxobutan-2-yl)-6-(1-phenylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2918767.png)
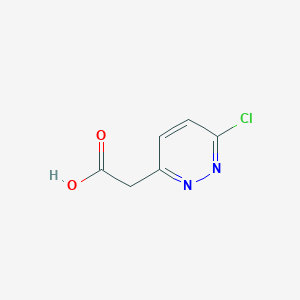
![2-(2-Azabicyclo[2.2.1]heptan-2-YL)acetic acid hbr](/img/structure/B2918773.png)
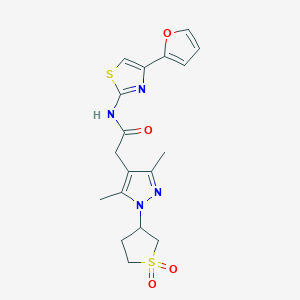
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)oxalamide](/img/structure/B2918775.png)
![tert-butyl N-[(4-carbamoylfuran-2-yl)methyl]carbamate](/img/structure/B2918777.png)
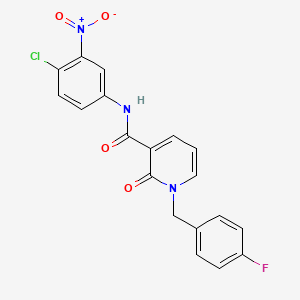
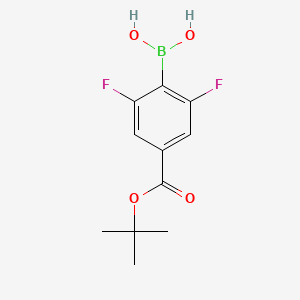
![N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B2918784.png)